molecular formula C15H15F3N8 B2356490 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097920-92-6

4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

カタログ番号 B2356490
CAS番号: 2097920-92-6
分子量: 364.336
InChIキー: MIDSGVZOGKLCOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a pyrazolo[3,4-d]pyrimidine derivative . It has been studied as a potential CDK2 inhibitor, which makes it a promising candidate for cancer treatment .


Synthesis Analysis

The synthesis of this compound involves the reaction of the ethyl ester derivative in absolute ethanol with hydrazine hydrate . The reaction mixture is heated at reflux for several hours .


Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity against CDK2/cyclin A2, which is an appealing target for cancer treatment . The compound has also shown cytotoxic activities against various cell lines .

科学的研究の応用

Antiproliferative Activity

A study by Mallesha et al. (2012) reported the synthesis and in vitro antiproliferative activity of derivatives related to the pyrazolo[3,4-d]pyrimidine scaffold against human cancer cell lines. Compounds exhibited moderate to good activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Enterovirus Inhibitors

Research by Chern et al. (2004) on pyrazolo[3,4-d]pyrimidines highlighted their significant specificity and inhibitory activity against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations. This study underscores the potential of these compounds as potent antiviral agents (Chern et al., 2004).

Antibacterial Activity

He et al. (2020) synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives with demonstrated antibacterial activity. Their interactions with bovine serum albumin were also studied, providing insights into the potential biomedical applications of these compounds (He et al., 2020).

Anti-Phosphodiesterase-5 Activity

Su et al. (2021) developed novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives as anti-phosphodiesterase-5 (PDE‐5) agents, identifying compounds with significant inhibitory activity. This work highlights the therapeutic potential of these derivatives, particularly in treating disorders related to PDE-5 (Su et al., 2021).

Heterocyclic Synthesis

Ho and Suen (2013) reported on the synthesis of novel compounds incorporating a pyrazolo[3,4-d]pyrimidine moiety for potential use in various applications, including pharmaceuticals (Ho & Suen, 2013).

作用機序

Target of Action

Similar compounds have been shown to inhibitFLT3 and CDK , and PI3Kδ . These proteins play crucial roles in cell signaling and regulation of cell growth.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (flt3, cdk, pi3kδ) and inhibit their activity . This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation.

Biochemical Pathways

The compound’s interaction with FLT3, CDK, and PI3Kδ suggests that it may affect several biochemical pathways. FLT3 and CDK are involved in cell cycle regulation and cellular proliferation, while PI3Kδ plays a role in various cellular functions, including cell growth and survival . Therefore, inhibition of these targets could lead to downstream effects on these pathways, potentially leading to reduced cell growth and proliferation.

Result of Action

Based on the potential targets of the compound, it can be inferred that the compound may lead to reduced cell growth and proliferation due to its inhibitory effects on flt3, cdk, and pi3kδ .

将来の方向性

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further development and investigation . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting more extensive safety and efficacy testing .

特性

IUPAC Name

1-methyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c1-24-13-10(7-23-24)14(22-9-21-13)26-4-2-25(3-5-26)12-6-11(15(16,17)18)19-8-20-12/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDSGVZOGKLCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。